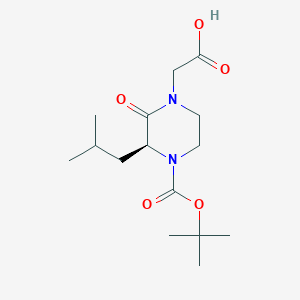

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one

Description

The compound "(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one" is a piperazin-2-one derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position, a carboxymethyl substituent at the 1-position, and an isobutyl group at the 3-position of the piperazine ring. Its molecular formula is C₁₈H₂₄N₂O₅, with a molecular weight of 348.39 g/mol (CAS: 215121-89-4). Piperazin-2-one scaffolds are pivotal in medicinal chemistry due to their conformational rigidity and utility as intermediates in synthesizing bioactive molecules. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the carboxymethyl group provides a handle for further functionalization.

Properties

IUPAC Name |

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNNBFMNMGDYJG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indirubin derivative 8a typically involves nucleophilic substitution reactions. For instance, indirubin can undergo nucleophilic substitution at the N1 position with 1-(2-chloroethyl)piperidine hydrochloride in the presence of potassium carbonate and tetrabutylammonium bromide as a phase transition catalyst. This reaction yields indirubin derivative 8a with an excellent yield of 88.2% .

Industrial Production Methods: Industrial production of indirubin derivatives often involves optimizing reaction conditions to enhance yield and purity. The use of phase transition catalysts and controlled reaction environments are crucial for large-scale production. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Indirubin derivative 8a undergoes various chemical reactions, including:

Oxidation: Indirubin derivatives can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert indirubin derivatives to their corresponding leuco forms.

Substitution: Nucleophilic substitution reactions are common, as seen in the synthesis of indirubin derivative 8a.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products: The major products formed from these reactions include various indirubin derivatives with modifications at different positions on the indole rings, leading to compounds with enhanced biological activities .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its piperazine structure is a common motif in many therapeutic agents, making it valuable for developing drugs that target specific receptors involved in these conditions .

Key Insights:

- Therapeutic Targeting: The compound has been utilized to design novel therapeutic agents that exhibit enhanced efficacy against neurological diseases .

- Structure-Activity Relationship (SAR): Medicinal chemists leverage this compound to explore SAR, aiding in the optimization of drug candidates .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding. This research helps elucidate complex biological interactions and pathways critical for understanding disease mechanisms.

Research Applications:

- Enzyme Inhibition Studies: The compound aids researchers in understanding how certain enzymes can be inhibited, providing insights into metabolic pathways .

- Receptor Binding Affinity: It is used to assess the binding characteristics of potential drug candidates to their targets, crucial for drug design.

Drug Formulation

The unique properties of this compound make it suitable for formulating drug delivery systems. Its ability to enhance the bioavailability of therapeutic agents is particularly beneficial in improving the effectiveness of administered medications.

Formulation Advantages:

- Bioavailability Enhancement: The chemical structure allows for modifications that can improve the absorption and distribution of drugs within the body .

- Targeted Delivery Systems: Researchers are exploring its incorporation into systems designed to deliver drugs more precisely, minimizing side effects .

Organic Synthesis

As a versatile building block, this compound facilitates the synthesis of various derivatives. This capability is essential for chemists looking to create new compounds with desired functionalities.

Synthesis Applications:

- Derivatives Creation: It serves as a precursor for synthesizing more complex molecules, expanding the library of available compounds for research and application .

- Reactivity Modifications: The presence of the Boc protecting group allows selective deprotection and functionalization, enabling further chemical modifications.

Material Science

The compound's chemical properties are also explored in material science, particularly in developing new materials with specific functionalities.

Material Development Insights:

- Polymer Creation: Its reactivity can be harnessed to create polymers that possess unique characteristics suitable for industrial applications .

- Functional Materials Research: Investigations into how this compound can be integrated into materials science highlight its potential beyond traditional pharmaceutical applications.

Case Studies and Research Findings

While specific case studies on this compound were not detailed in the search results, its applications have been documented across various research articles focusing on neuropharmacology and medicinal chemistry. Notable findings include:

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Chemistry | Used as an intermediate for synthesizing drugs targeting neurological disorders. |

| Biochemical Research | Assists in studying enzyme inhibition and receptor interactions critical for drug development. |

| Drug Formulation | Enhances bioavailability and targeted delivery capabilities of therapeutic agents. |

| Organic Synthesis | Serves as a building block for creating diverse derivatives with tailored functionalities. |

| Material Science | Explored for developing polymers with specific industrial applications based on its properties. |

Mechanism of Action

Indirubin derivative 8a exerts its effects primarily through the inhibition of CDKs and GSK-3β. These enzymes play critical roles in cell cycle regulation and signaling pathways. By binding to the ATP-binding sites of these kinases, indirubin derivative 8a effectively inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, indirubin derivatives have been shown to modulate other signaling pathways, including NF-κB, STAT3, and TGF-β, contributing to their broad-spectrum anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazin-2-one Derivatives

Key structural analogs differ in substituents at the 3- and 4-positions of the piperazine ring. These modifications influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural Comparison of Piperazin-2-one Derivatives

Key Differences and Implications

3-Position Substituent: Isobutyl vs. Phenyl in Piperidine Derivative: The phenyl-substituted piperidine analog (CAS: 652971-20-5) replaces the piperazine ring with a piperidine scaffold, reducing nitrogen content and altering hydrogen-bonding capacity.

4-Position Protecting Group :

- Boc vs. Fmoc : The Boc group (tert-butoxycarbonyl) is acid-labile, making it suitable for acid-mediated deprotection. In contrast, the Fmoc (fluorenylmethyloxycarbonyl) group in the analog (CAS: 959581-81-8) is base-labile, enabling orthogonal protection strategies in solid-phase peptide synthesis.

Functional Group at 1-Position :

- The carboxymethyl group in the target compound offers a carboxylic acid derivative for conjugation, while the piperidine analog (CAS: 652971-20-5) features a free carboxylic acid, enhancing water solubility but requiring protection during synthetic steps.

Biological Activity

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperazine core with a tert-butoxycarbonyl (Boc) protecting group and carboxymethyl and isobutyl substituents. The structural configuration contributes to its interactions with biological targets, influencing its efficacy in various assays.

Antimalarial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimalarial properties. For example, studies on related piperazine derivatives have shown promising results against chloroquine-resistant strains of Plasmodium falciparum. These compounds demonstrated effective inhibition of β-hematin formation, a crucial process in the malaria parasite's lifecycle. The IC50 values for these derivatives ranged from 0.14 to 0.27 mM, indicating moderate antimalarial activity .

Table 1: Antimalarial Activity of Piperazine Derivatives

| Compound | IC50 (mM) | Activity against CQ-S | Activity against CQ-R |

|---|---|---|---|

| 7a | 0.14 | Yes | Yes |

| 7b | 0.20 | Yes | Moderate |

| 15a | 0.09 | Excellent | Moderate |

| (3S)-4-Boc-... | TBD | TBD | TBD |

The biological activity of this compound likely involves several mechanisms:

- Inhibition of Enzymatic Activity : Many piperazine derivatives inhibit enzymes crucial for parasite survival or cancer cell proliferation.

- Induction of Apoptosis : Compounds targeting BCL-2 or similar pathways can trigger programmed cell death in malignant cells.

- Disruption of Cellular Processes : By interfering with metabolic pathways or cellular signaling, these compounds can effectively reduce viability in target cells.

Case Studies and Research Findings

Several studies have demonstrated the biological potential of piperazine derivatives:

- Antimalarial Studies : In vitro assays showed that piperazine derivatives significantly inhibited the growth of P. falciparum strains, with some compounds showing enhanced activity against resistant strains .

- Anticancer Research : Investigations into carbazole-piperazine hybrids revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .

Q & A

Q. What are the critical steps for synthesizing (3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one while ensuring stereochemical purity?

- Methodological Answer : Synthesis typically involves sequential protection/deprotection of functional groups. For example, the Boc (tert-butoxycarbonyl) group is introduced early to protect the piperazine nitrogen. Key steps include:

Stereoselective alkylation : Use chiral auxiliaries or catalysts to maintain the (3S) configuration during isobutyl group introduction .

Carboxymethylation : Employ anhydrous conditions with reagents like chloroacetic acid derivatives to avoid hydrolysis.

Purification : Use chiral HPLC or recrystallization to resolve enantiomers, as minor chromatographic changes can co-elute epimers .

- Data Table :

| Step | Yield (%) | Purity (HPLC) | Key Challenge |

|---|---|---|---|

| Boc Protection | 85–90 | 95% | Side reactions at secondary amine |

| Alkylation | 60–70 | 90% | Stereochemical drift |

| Final Deprotection | 75–80 | 98% | Acid-sensitive groups |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H and C spectra for Boc group signals (~1.4 ppm for tert-butyl) and carboxymethyl protons (~3.8–4.2 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS expected [M+H] ≈ 341.2 g/mol).

- X-ray Crystallography : Resolve stereochemistry if chiral centers are ambiguous .

Advanced Research Questions

Q. What experimental strategies address contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions arise from pH-dependent ionization of the carboxymethyl group. Design experiments to:

pH-Solubility Profiling : Measure solubility in buffered solutions (pH 2–10) using UV-Vis or nephelometry.

LogP Determination : Use shake-flask or HPLC methods to quantify partition coefficients.

- Example Data :

| Solvent | Solubility (mg/mL) | pH | LogP |

|---|---|---|---|

| Water | 2.1 | 7.0 | 1.8 |

| DCM | 45.3 | – | 3.2 |

- Analysis : Higher solubility in DCM aligns with its moderate LogP, but ionizable groups complicate aqueous solubility .

Q. How can computational modeling predict the stability of the Boc group under varying reaction conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate activation energies for Boc cleavage under acidic, basic, or thermal conditions. Compare with experimental TGA (thermogravimetric analysis) data.

Q. What protocols mitigate racemization during coupling reactions involving the carboxymethyl group?

- Methodological Answer : Racemization often occurs at the α-carbon of the carboxymethyl group. Strategies include:

- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization.

- Coupling Reagents : Use DIC (diisopropylcarbodiimide) with Oxyma Pure instead of EDCI/HOBt to minimize side reactions .

Methodological Challenges and Contradictions

Q. Why do some studies report conflicting bioactivity data for piperazin-2-one derivatives?

- Analysis : Discrepancies stem from:

Impurity Profiles : Unidentified isomers or byproducts (e.g., epimers) may co-elute in HPLC, skewing bioassay results .

Assay Conditions : Varying pH or redox environments alter the compound’s ionization state and membrane permeability.

- Resolution : Conduct forced degradation studies and validate assays with orthogonal methods (e.g., SPR vs. cell-based assays) .

Q. How to design stability studies for long-term storage of this compound?

- Methodological Answer : Follow ICH Q1A guidelines:

Accelerated Testing : Expose samples to 40°C/75% RH for 6 months.

Degradation Pathways : Monitor Boc group hydrolysis (via HPLC) and carboxymethyl oxidation (via peroxide assays).

- Stability Indicators :

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| 25°C/60% RH | <5% | None detected |

| 40°C/75% RH | 12% | De-Boc derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.